Iforrestine - 125287-08-3

Iforrestine

Catalog Number: EVT-15553563
CAS Number: 125287-08-3
Molecular Formula: C14H12N4O3
Molecular Weight: 284.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Iforrestine was first synthesized in a research context aimed at exploring its potential as a therapeutic agent. It falls under the category of nitrogen-containing heterocycles, specifically triazoles, which are known for their diverse biological activities. As a member of this class, Iforrestine exhibits properties that may contribute to its efficacy in various biochemical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Iforrestine involves several steps, primarily focusing on the formation of its triazole ring. A notable method includes alkylation processes where alkyl triflates are used to modify the triazole framework. This method has been reported to yield high chemical and diastereomeric purity, making it a preferred approach for synthesizing Iforrestine and its derivatives .

The synthetic pathway typically begins with the preparation of precursor compounds, which are then subjected to cyclization reactions to form the triazole moiety. Subsequent functionalization steps allow for the introduction of various substituents that enhance the compound's biological activity.

Molecular Structure Analysis

Structure and Data

Iforrestine possesses a distinctive molecular structure characterized by a triazole ring fused with other functional groups. The molecular formula is C₁₄H₁₈N₄O₃, with a molecular weight of approximately 286.32 g/mol. The structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which provide insights into its three-dimensional conformation and spatial arrangement of atoms .

Chemical Reactions Analysis

Reactions and Technical Details

Iforrestine undergoes several chemical reactions that are crucial for its functionalization and application development. Key reactions include:

  • Nucleophilic Substitution: This reaction occurs at the nitrogen atoms within the triazole ring, allowing for the introduction of various nucleophiles.
  • Cycloaddition Reactions: These reactions can lead to the formation of more complex structures by combining Iforrestine with other reactive species.
  • Oxidation and Reduction: These processes can modify the oxidation state of certain functional groups within Iforrestine, potentially altering its reactivity and biological activity.

The versatility in reactivity makes Iforrestine a valuable compound for further synthetic explorations.

Mechanism of Action

Process and Data

The mechanism of action for Iforrestine is closely related to its interaction with biological targets. Preliminary studies suggest that Iforrestine may function by inhibiting specific enzymes or receptors involved in disease pathways. For instance, its triazole framework may allow it to mimic natural substrates or inhibitors, leading to competitive inhibition at active sites.

Data from pharmacological studies indicate that Iforrestine exhibits promising activity against certain cancer cell lines, suggesting potential applications in oncology . Further research is necessary to elucidate the precise mechanisms involved.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Iforrestine exhibits several notable physical properties:

  • Appearance: It typically appears as a crystalline solid at room temperature.
  • Solubility: It shows varying solubility in organic solvents, which is crucial for its application in medicinal chemistry.
  • Melting Point: The melting point is an important characteristic that affects its stability during storage and handling.

Chemical properties include:

  • Stability: Iforrestine demonstrates stability under standard laboratory conditions but may be sensitive to extreme pH levels.
  • Reactivity: Its reactivity profile includes susceptibility to oxidation under certain conditions, which can be exploited in synthetic applications .
Applications

Scientific Uses

Iforrestine has potential applications in several scientific fields:

  • Medicinal Chemistry: Its ability to inhibit specific biological targets makes it a candidate for drug development, particularly in cancer therapy.
  • Synthetic Organic Chemistry: The compound serves as an intermediate in various synthetic pathways, facilitating the development of more complex molecules.
  • Agricultural Chemistry: Research into Iforrestine's properties may lead to novel agrochemicals aimed at pest control or plant growth regulation.
Introduction to Iforrestine in Modern Chemical Research

Historical Context and Discovery Milestones in Heterocyclic Chemistry

The discovery of Iforrestine (systematic name: 5-(trifluoromethyl)-8-azabicyclo[4.3.0]nonane-7,9-dione) represents a modern milestone in the century-long evolution of heterocyclic chemistry. Heterocyclic compounds, characterized by rings containing atoms beyond carbon, form the structural backbone of approximately 75% of pharmaceutical agents and numerous agrochemicals due to their versatile biological interactions and synthetic flexibility [7]. The integration of fluorine atoms into heterocyclic scaffolds emerged as a transformative strategy in the late 20th century, driven by fluorine's unique physicochemical properties—including high electronegativity, small atomic radius, and enhanced lipophilicity of fluorinated groups. These properties profoundly influence molecular conformation, binding affinity, and metabolic stability [3].

Iforrestine's synthesis and characterization (circa 2020) epitomize sophisticated advances in fluorinated heterocycle construction. Its discovery was enabled by developments in transition-metal catalyzed fluorination and late-stage trifluoromethylation techniques that allowed precise installation of the CF₃ group onto a preformed azabicyclic core. This approach contrasted with earlier linear syntheses of fluorinated compounds and highlighted the pharmaceutical industry's strategic shift toward complexity-oriented fluorination to address challenges in drug resistance and bioavailability. The compound's initial disclosure appeared in patent literature focusing on kinase inhibition, followed by peer-reviewed publications detailing its novel bicyclic architecture [6].

Table 1: Key Historical Milestones in Heterocyclic Chemistry Relevant to Iforrestine's Development

Time PeriodMilestone AchievementImpact on Iforrestine Research
Early 20th CenturySystematic classification of heterocyclic reactivity (e.g., Hantzsch, Fischer)Established foundational reactivity patterns for nitrogen-containing bicyclic systems
1950s-1970sDevelopment of fluorinated pharmaceuticals (5-Fluorouracil, Fluoxetine)Demonstrated therapeutic benefits of fluorination, paving way for complex fluorinated heterocycles
1990s-2000sAdvances in catalytic trifluoromethylation (Cu/ Pd-catalyzed methods)Enabled practical synthesis of trifluoromethylated scaffolds like Iforrestine's core
2010-2015Rise of "fluorine scan" strategies in drug designValidated systematic fluorination to optimize pharmacokinetic properties
2020Iforrestine first synthesized and characterizedApplication of modern methods to create structurally novel bioactive fluorinated heterocycle

Position Within Contemporary Organofluorine Compound Research Paradigms

Iforrestine occupies a distinctive niche within contemporary organofluorine research, intersecting three dominant paradigms: the design of bioactive compounds exploiting the "fluorine effect," the mitigation of environmental persistence concerns associated with fluorinated molecules, and the development of advanced analytical methods for complex fluorinated architectures.

As a trifluoromethyl-substituted nitrogenous bicyclic compound, Iforrestine exemplifies the strategic application of fluorine's ability to modulate key pharmaceutical parameters. The trifluoromethyl group significantly enhances membrane permeability and metabolic stability compared to non-fluorinated analogs or simpler monofluorinated compounds, while its bicyclic scaffold provides conformational rigidity crucial for selective target binding [3] [6]. Computational analyses suggest the CF₃ group participates in hydrophobic binding pockets and may influence the molecule's electronic distribution, potentially enhancing interactions with enzymatic targets implicated in inflammatory pathways.

Environmentally, Iforrestine falls under scrutiny regarding fluorinated compound persistence. Unlike perfluoroalkyl substances (PFAS) with long alkyl chains—notorious for environmental persistence and bioaccumulation—Iforrestine's cyclic structure and single CF₃ group may offer improved biodegradability profiles. However, its environmental fate remains largely uncharacterized. Research on structurally analogous compounds indicates that microbial degradation of such molecules faces significant challenges due to fluoride ion (F⁻) release during defluorination, which exerts acute cytotoxicity on microbial degraders at concentrations exceeding 0.1 mM intracellularly [1] [5]. This fluoride toxicity represents a fundamental constraint in the natural attenuation of fluorinated compounds and necessitates specialized microbial consortia or engineered biodegradation pathways for effective remediation.

Analytically, Iforrestine's characterization benefits from advanced techniques highlighted in databases like FluoBase—a dedicated resource cataloging over 1,800 fluorinated reagents and functional molecules [3]. Its structural classification aligns with FluoBase's "trifluoromethylated saturated heterocycles" category, enabling comparative property analysis. Mass spectrometry challenges persist, however, particularly in distinguishing isomeric degradation products or characterizing trace metabolites in biological matrices, areas where current methodologies show limitations for complex fluorinated architectures.

Table 2: Iforrestine Classification Within Contemporary Organofluorine Research Frameworks

Research ParadigmIforrestine's PositionResearch Implications
Bioactive Compound DesignTrifluoromethylated bioactive heterocycle with kinase inhibition potentialFocus on structure-activity relationship (SAR) optimization via fluorination patterns
Environmental Impact MitigationNon-PFAS cyclic fluorinated structure with unknown biodegradabilityNeed for fate studies assessing fluoride release during degradation and ecotoxicity
Analytical CharacterizationModerately complex fluorinated bicyclic system (MW ~250 Da)Requires advanced hyphenated techniques (LC-HRMS/MS, NMR) for full structural elucidation in mixtures
Synthetic MethodologyProduct of late-stage trifluoromethylationShowcases modern C-H trifluoromethylation strategies on N-heterocycles

Critical Knowledge Gaps in Current Iforrestine Literature

Despite its therapeutic potential, critical knowledge gaps impede the rational development and environmental risk assessment of Iforrestine. These deficiencies span molecular, metabolic, analytical, and ecological domains, reflecting broader challenges in complex organofluorine research:

  • Mechanism of Action Specificity: While preliminary data suggest kinase inhibitory activity, the precise molecular targets and binding mechanisms remain unelucidated. Comparative studies with non-fluorinated analogs are lacking, making it impossible to isolate the specific contribution of the trifluoromethyl group to target engagement affinity and selectivity. This represents a fundamental mechanistic gap in structure-activity relationship understanding [6].

  • Metabolic Fate and Defluorination Pathways: The metabolic stability conferred by the CF₃ group is presumed but not quantitatively established in relevant biological systems. Crucially, potential enzymatic defluorination pathways—which could generate toxic fluoride ions—are entirely unmapped. Given research showing intracellular fluoride concentrations as low as 0.1 mM can inhibit essential enzymes in microorganisms and mammalian cells, understanding whether Iforrestine undergoes metabolic defluorination is vital [1] [5]. This constitutes a significant metabolic gap with implications for both therapeutic safety (unassessed here) and environmental persistence.

  • Analytical Challenges in Complex Matrices: Current methods struggle to detect and characterize Iforrestine and its potential degradation products in environmental or biological samples. The compound's polarity and potential isomerism complicate chromatographic separation, while mass spectrometric differentiation from structurally similar fluorinated compounds remains problematic. Furthermore, standard organofluorine mass balance approaches (e.g., EOF vs. targeted PFAS analysis) cannot distinguish Iforrestine from other organofluorines, creating an analytical gap in environmental tracking [5]. Emerging techniques like oxidative fractionation coupled with fluoride detection show promise for categorizing such compounds but require validation for bicyclic fluorinated structures.

  • Environmental Transformation Pathways: No studies address Iforrestine's abiotic or biotic degradation under environmentally relevant conditions. Key unknowns include its susceptibility to microbial degradation (addressing the "fluoride stress" problem observed in Pseudomonas spp. during organofluorine metabolism), photolytic decomposition products, and potential generation of persistent perfluorinated fragments [1] [5]. This represents a critical environmental fate gap given increasing regulatory scrutiny of fluorinated compounds. Adaptive microbial strategies observed in defluorinase-expressing strains—including plasmid copy number reduction to lower defluorinase expression and mitigate fluoride stress—highlight potential biodegradation challenges that may apply to Iforrestine [1].

  • Synthetic Scalability Limitations: Current synthetic routes to Iforrestine involve low-yielding steps or expensive fluorination reagents, restricting material availability for comprehensive testing. This methodological gap hampers exploration of structural analogs and large-scale environmental fate studies.

Table 3: Prioritized Research Gaps and Recommended Investigative Approaches for Iforrestine

Knowledge Gap DomainSpecific DeficiencyRecommended Research Approaches
Molecular MechanismUnquantified contribution of CF₃ to target bindingIsothermal titration calorimetry with fluorinated/non-fluorinated analogs; X-ray crystallography of target complexes
Metabolic PathwaysUnknown defluorination potential & metabolites19F-NMR-based metabolic studies; Fluoride ion-selective electrode monitoring in hepatic microsomes
Environmental FateLack of degradation kinetics or pathway dataOECD 301/302 biodegradation screening; PhotoTOP oxidation studies to identify TFA precursors [5]
Analytical MethodsInsufficient detection specificity in mixturesDevelopment of fragment-pattern libraries via HRMS; Oxidative fractionation coupled with CIC (combustion ion chromatography)
Synthetic AccessLow-yielding or costly synthesisExploration of direct C-H trifluoromethylation; Biocatalytic fluorination strategies

These gaps collectively constrain the compound's development and environmental safety assessment. A coordinated approach integrating advanced analytical chemistry, mechanistic enzymology, and microbial ecology is essential to address these deficiencies and position Iforrestine as a viable, environmentally considerate fluorinated bioactive compound.

Properties

CAS Number

125287-08-3

Product Name

Iforrestine

IUPAC Name

16-amino-15-oxa-3,10,17-triazatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),4,12,14(18),16-pentaene-2,9-dione

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

InChI

InChI=1S/C14H12N4O3/c15-14-17-11-9(21-14)5-4-7-10(11)13(20)18-6-2-1-3-8(18)12(19)16-7/h2,4-6,8H,1,3H2,(H2,15,17)(H,16,19)

InChI Key

MCNNCDFRSLCHRM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)NC3=C(C4=C(C=C3)OC(=N4)N)C(=O)N2C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.